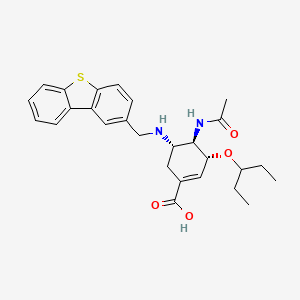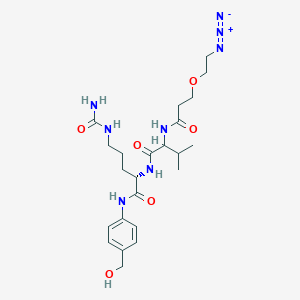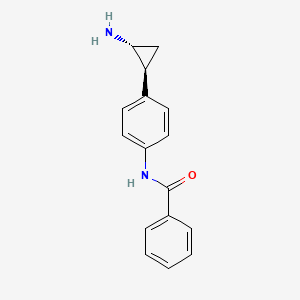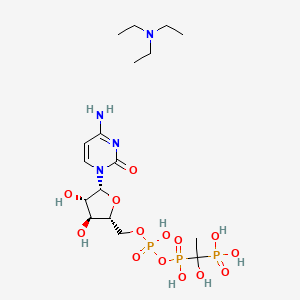
Neuraminidase-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neuraminidase-IN-3 is a compound known for its inhibitory effects on neuraminidase, an enzyme that plays a crucial role in the life cycle of influenza viruses. Neuraminidase facilitates the release of new viral particles from infected cells, making it a key target for antiviral drugs. This compound is part of a class of compounds designed to block this enzyme, thereby preventing the spread of the virus.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Neuraminidase-IN-3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process often starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance the compound’s inhibitory activity. Common reagents used in these steps include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
Neuraminidase-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to stabilize the compound.
Substitution: Replacement of one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products
The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory activity or improved pharmacokinetic properties. These derivatives are often tested for their efficacy in inhibiting neuraminidase and preventing viral replication.
Applications De Recherche Scientifique
Neuraminidase-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research on viral replication and the development of antiviral therapies.
Medicine: Investigated for its potential as a treatment for influenza and other viral infections.
Industry: Utilized in the development of diagnostic tools and antiviral coatings for medical devices.
Mécanisme D'action
Neuraminidase-IN-3 exerts its effects by binding to the active site of neuraminidase, thereby blocking its enzymatic activity. This prevents the cleavage of sialic acid residues from glycoproteins and glycolipids on the surface of host cells, which is essential for the release of new viral particles. By inhibiting this process, this compound effectively halts the spread of the virus within the host organism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Neuraminidase-IN-3 is similar to other neuraminidase inhibitors such as oseltamivir and zanamivir. These compounds also target the neuraminidase enzyme and are used to treat influenza infections.
Uniqueness
What sets this compound apart from other inhibitors is its unique chemical structure, which allows for stronger binding affinity and greater specificity for the neuraminidase enzyme. This results in enhanced antiviral activity and potentially fewer side effects compared to other inhibitors.
Conclusion
This compound is a promising compound with significant potential in the fight against influenza and other viral infections. Its unique properties and wide range of applications make it a valuable tool in scientific research and medical treatment. Further studies and development are likely to uncover even more uses for this versatile compound.
Propriétés
Formule moléculaire |
C27H32N2O4S |
|---|---|
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
(3R,4R,5S)-4-acetamido-5-(dibenzothiophen-2-ylmethylamino)-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C27H32N2O4S/c1-4-19(5-2)33-23-14-18(27(31)32)13-22(26(23)29-16(3)30)28-15-17-10-11-25-21(12-17)20-8-6-7-9-24(20)34-25/h6-12,14,19,22-23,26,28H,4-5,13,15H2,1-3H3,(H,29,30)(H,31,32)/t22-,23+,26+/m0/s1 |
Clé InChI |
HLHDCHXBXBBXLH-PPJWLVRDSA-N |
SMILES isomérique |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=CC3=C(C=C2)SC4=CC=CC=C43)C(=O)O |
SMILES canonique |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=CC3=C(C=C2)SC4=CC=CC=C43)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12420903.png)
![(2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one](/img/structure/B12420904.png)
![[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate;[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B12420906.png)
![3-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]propanamide](/img/structure/B12420916.png)





![3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene](/img/structure/B12420966.png)


